molecular formula C22H24O2Si B12833824 (2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol

(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol

Cat. No.: B12833824
M. Wt: 348.5 g/mol
InChI Key: JHSALBQCLMAJFB-UHFFFAOYSA-N
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Description

(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylsilyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the preparation of the benzyloxy group, which can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.

    Introduction of the Dimethylsilyl Group: The next step involves the introduction of the dimethylsilyl group. This can be done by reacting the benzyloxyphenyl compound with a dimethylsilyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methanol Moiety: The final step involves the attachment of the methanol group to the phenyl ring. This can be achieved through a Grignard reaction, where the phenyl ring is treated with a Grignard reagent followed by the addition of formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-((4-(Benzyloxy)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2-((4-Methoxyphenyl)dimethylsily

Properties

Molecular Formula

C22H24O2Si

Molecular Weight

348.5 g/mol

IUPAC Name

[2-[dimethyl-(4-phenylmethoxyphenyl)silyl]phenyl]methanol

InChI

InChI=1S/C22H24O2Si/c1-25(2,22-11-7-6-10-19(22)16-23)21-14-12-20(13-15-21)24-17-18-8-4-3-5-9-18/h3-15,23H,16-17H2,1-2H3

InChI Key

JHSALBQCLMAJFB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=CC=C3CO

Origin of Product

United States

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